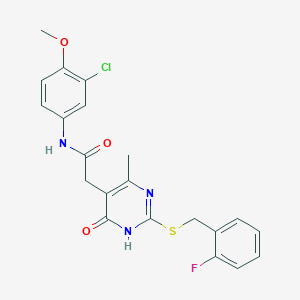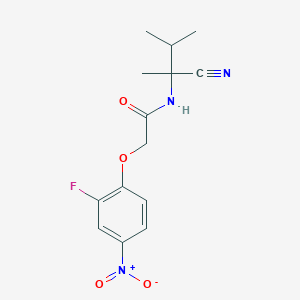
(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride” is a chemical compound with the molecular formula C9H13ClN2S and a molecular weight of 216.73 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The pyrrolidine ring in “®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride” contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those modified by nitro groups, play a crucial role in medicinal chemistry. They offer a versatile scaffold for the development of biologically active compounds due to their saturated nature, which enables efficient exploration of pharmacophore space through sp3-hybridization. The structural diversity offered by pyrrolidine derivatives, including those with nitro substitutions, allows for the design of molecules with target selectivity, enhanced stereochemistry, and three-dimensional coverage critical for biological interactions. The review by Li Petri et al. (2021) underscores the importance of pyrrolidine derivatives in drug discovery, highlighting the influence of steric factors and the structure-activity relationship (SAR) in the development of drug candidates with various biological profiles (Li Petri et al., 2021).
Photochromism in Pyridine Derivatives
The structural and spectroscopic properties of pyridine derivatives, particularly those with nitro groups, have been explored for their photochromic activity. This property is significant in the development of photon-based electronics and other applications requiring light-activated responses. Naumov (2006) provides an overview of the reaction mechanisms of photochromic ortho-nitrobenzylpyridines, which could be relevant to understanding the photochemical behavior of nitro-substituted pyrrolidine-pyridine compounds (Naumov, 2006).
Quinoline Derivatives and Corrosion Inhibition
While not directly related to "(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride," the study of quinoline derivatives, which share structural similarities with pyridine, reveals the potential of nitro-substituted heterocycles in anticorrosive applications. The presence of nitro groups in these molecules enhances their electron density, facilitating the formation of stable chelating complexes with metal surfaces. This suggests potential research avenues into the corrosion inhibition properties of nitro-substituted pyrrolidine-pyridine compounds (Verma et al., 2020).
Biological Importance of Pyridine Derivatives
Pyridine derivatives, particularly those modified with functional groups like nitro, have diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. The review by Abu-Taweel et al. (2022) emphasizes the significance of pyridine derivatives in medicinal chemistry and chemosensing applications, highlighting their potential as highly effective chemosensors and biological agents. This underscores the relevance of researching nitro-substituted pyrrolidine-pyridine derivatives for their possible applications in health sciences and analytical chemistry (Abu-Taweel et al., 2022).
Future Directions
Properties
IUPAC Name |
3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDIJXXSBZKGG-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

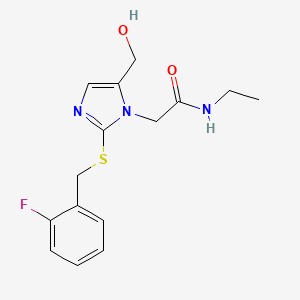
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)

![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
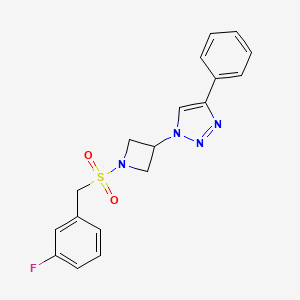

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
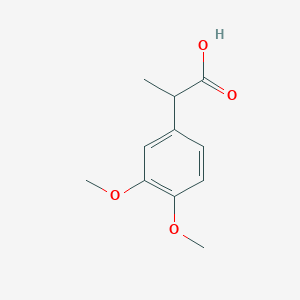
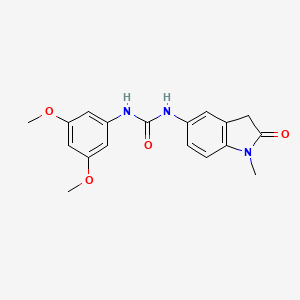
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
